Rhodium hydroxide

Beschreibung

Eigenschaften

IUPAC Name |

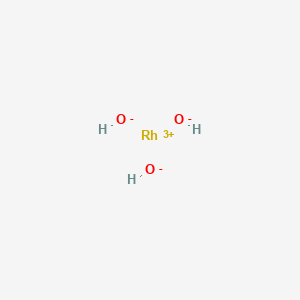

rhodium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Rh/h3*1H2;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEDZFORYFITAF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944256 | |

| Record name | Rhodium(III) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.928 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21656-02-0 | |

| Record name | Rhodium hydroxide (Rh(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21656-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium hydroxide (Rh(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021656020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium hydroxide (Rh(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodium(III) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Rhodium(III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(III) hydroxide, with the chemical formula Rh(OH)3, is an inorganic compound of significant interest in various fields of chemistry and materials science. While not as extensively studied as some other rhodium compounds, it serves as a crucial precursor in the synthesis of various rhodium-based catalysts and complexes. This technical guide provides a comprehensive overview of the core physicochemical properties of Rhodium(III) hydroxide, with a particular focus on its synthesis, characterization, and its role as a precursor in the development of biologically active rhodium compounds.

Physicochemical Properties of Rhodium(III) Hydroxide

Rhodium(III) hydroxide is typically a yellow, amorphous powder. It is known to be hydrated, and its exact water content can vary depending on the synthesis and drying conditions.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | Rh(OH)3 | [1] |

| Molar Mass | 153.926 g/mol | [1] |

| Appearance | Yellow powder | American Elements |

| Solubility in Water | Insoluble | [2] |

| Solubility in other solvents | Soluble in acids and alkalis | [2] |

| CAS Number | 21656-02-0 | [1] |

| Solubility Product (Ksp) | Not readily available in cited literature. | |

| Isoelectric Point (pI) | Not readily available in cited literature. |

Experimental Protocols

Synthesis of Rhodium(III) Hydroxide

A common method for the synthesis of Rhodium(III) hydroxide is through precipitation from an aqueous solution of a rhodium(III) salt, such as rhodium(III) chloride (RhCl3), by the addition of a base.

Protocol 1: Precipitation using Sodium Hydroxide

-

Dissolution: Dissolve a known quantity of RhCl3·xH2O in deionized water to create a solution of a desired concentration.

-

Precipitation: Slowly add a solution of sodium hydroxide (NaOH) to the rhodium chloride solution while stirring continuously. The addition of NaOH will cause the pH of the solution to rise, leading to the precipitation of yellow Rh(OH)3.

-

pH Adjustment: Continue adding the NaOH solution until a pH of approximately 9 is reached to ensure complete precipitation.[3]

-

Aging: The precipitate can be aged, for instance, by holding the suspension at an elevated temperature (e.g., 90°C) for a specific period (e.g., 1 to 21 days) to influence the properties of the resulting amorphous hydrous oxide.[3]

-

Washing: Filter the precipitate from the solution using an appropriate filtration technique (e.g., vacuum filtration). Wash the collected solid repeatedly with deionized water to remove any soluble impurities, such as sodium chloride.

-

Drying: Dry the washed Rh(OH)3 precipitate in an oven at a controlled temperature (e.g., 100-110°C) to remove excess water.

Characterization of Rhodium(III) Hydroxide

Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Thermal Analysis - DTA)

Thermal analysis is crucial for understanding the decomposition behavior of Rh(OH)3.

-

Sample Preparation: Place a small, accurately weighed amount of the dried Rh(OH)3 powder into an alumina or platinum crucible.

-

Instrumentation: Use a simultaneous TGA/DTA instrument.

-

Analysis Conditions: Heat the sample from room temperature to a high temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or an inert gas like argon).[3]

-

Data Acquisition: Record the weight loss of the sample as a function of temperature (TGA curve) and the temperature difference between the sample and a reference (DTA curve).

The TGA curve will show distinct weight loss steps corresponding to the loss of water and the decomposition of the hydroxide to various rhodium oxides. The DTA curve will indicate whether these processes are endothermic or exothermic.

Thermal Decomposition of Rhodium(III) Hydroxide

The thermal decomposition of amorphous rhodium hydrous oxide is a complex process that is influenced by factors such as the atmosphere and the precursor's history.[3] Generally, upon heating in air, it undergoes the following transformations:

-

Dehydration: Initial weight loss corresponds to the removal of adsorbed and coordinated water molecules.

-

Formation of Rhodium Oxides: At higher temperatures, the hydroxide decomposes to form rhodium oxides.

-

Heating in air up to around 400°C can yield a mixture of α-Rh2O3 and RhO2.[3]

-

As the temperature increases, RhO2 decomposes to the more stable α-Rh2O3, which can be the single phase at temperatures between 500 and 600°C.[3]

-

At even higher temperatures (around 900°C and above), a phase transition to β-Rh2O3 may occur.[3]

-

Heating in an inert atmosphere, such as argon, can lead to the partial reduction of rhodium to its metallic form.[3]

Role in Drug Development

While Rhodium(III) hydroxide itself is not typically used directly as a therapeutic agent, it plays a vital role as a starting material for the synthesis of a wide range of rhodium(III) complexes that exhibit significant biological activity.[4][5][6] Many of these complexes have been investigated for their potential as anticancer drugs.[7]

The anticancer activity of Rh(III) complexes is often attributed to their ability to interact with biological macromolecules, such as DNA and proteins, and to modulate cellular signaling pathways.[7] For instance, some rhodium complexes have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[8]

Visualizations

Caption: Experimental workflow for the synthesis and thermal analysis of Rh(OH)3.

Caption: Potential inhibition of the Wnt/β-catenin pathway by a Rh(III) complex.

References

- 1. Rhodium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Rhodium-based metallodrugs for biological applications: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhodium(III) Complex Noncanonically Potentiates Antitumor Immune Responses by Inhibiting Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Structure of Rhodium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of rhodium-containing hydroxides, with a focus on experimental protocols and data presentation for researchers in materials science and drug development. While rhodium(III) hydroxide, Rh(OH)₃, is a critical precursor in catalysis and the synthesis of advanced materials, it is frequently encountered in an amorphous or poorly crystalline state. Consequently, this guide extends its scope to well-defined crystalline structures of complex rhodium hydroxides, offering these as valuable models for understanding the coordination chemistry of rhodium in a hydroxide environment.

Synthesis of Rhodium Hydroxides

The synthesis of rhodium hydroxides can be broadly categorized into two primary methods: precipitation and hydrothermal synthesis. The choice of method significantly influences the crystallinity and morphology of the resulting material.

Precipitation-Based Synthesis

Precipitation is the most common method for synthesizing rhodium(III) hydroxide. This approach involves the reaction of a rhodium(III) salt, such as rhodium trichloride (RhCl₃), with a base in an aqueous solution.

Experimental Protocol: Precipitation of Rhodium(III) Hydroxide

-

Precursor Preparation: Dissolve hydrated rhodium trichloride (RhCl₃·xH₂O) in deionized water to create a solution with a concentration typically in the range of 0.1 to 0.5 M.

-

Precipitation: While vigorously stirring the rhodium trichloride solution, slowly add a solution of a base, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH). A typical concentration for the base solution is 1 M.

-

pH Control: The pH of the reaction mixture is a critical parameter. A higher pH, generally above 10, promotes the complete precipitation of Rh(OH)₃. However, excessively high pH levels can lead to the formation of colloidal aggregates, which may impede the development of a well-defined crystalline structure.

-

Aging: After precipitation, the suspension is typically aged for a period ranging from a few hours to several days. Aging at an elevated temperature (e.g., 90°C) can promote the growth of larger crystallites and improve the overall crystallinity of the product.

-

Washing and Drying: The precipitate is then collected by filtration or centrifugation, washed repeatedly with deionized water to remove any remaining soluble salts, and finally dried at a low temperature (e.g., 60-80°C) to yield rhodium(III) hydroxide as a yellow to dark yellow powder.

Hydrothermal Synthesis

Hydrothermal synthesis is a powerful technique for producing highly crystalline materials, including complex rhodium hydroxides. This method involves carrying out the crystallization process in a sealed vessel (autoclave) at elevated temperatures and pressures.

Experimental Protocol: Hydrothermal Synthesis of Alkaline-Earth Rhodium Hydroxides (e.g., Sr₃Rh₂(OH)₁₂)

-

Precursor Mixture: In a typical synthesis, a rhodium(III) salt (e.g., RhCl₃·3H₂O) is mixed with an alkaline-earth hydroxide (e.g., Sr(OH)₂) in a concentrated alkali hydroxide solution (e.g., 12 M KOH).

-

Autoclave Setup: The reaction mixture is placed in a sealed autoclave, which is then heated to a temperature of around 200°C.

-

Crystallization: The autoclave is maintained at the reaction temperature for a specified period, typically several days, to allow for the formation of polycrystalline powders of the complex rhodium hydroxide.

-

Cooling and Product Recovery: The autoclave is then cooled to room temperature, and the crystalline product is recovered by filtration, washed with deionized water and ethanol, and dried.

Below is a diagram illustrating the general workflow for the synthesis of rhodium hydroxides.

Caption: General synthesis workflows for rhodium hydroxides.

Structural Characterization Techniques

The determination of the crystal structure of rhodium hydroxides relies on a combination of diffraction techniques, primarily X-ray and neutron diffraction.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for the structural analysis of crystalline materials. It provides information about the crystal lattice, including lattice parameters and space group symmetry. Powder XRD is particularly useful for the phase identification of polycrystalline materials.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: The dried this compound powder is finely ground to ensure random orientation of the crystallites and mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database of known materials. For new materials, the pattern can be indexed to determine the unit cell parameters. Rietveld refinement can be used for a more detailed structural analysis.

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD, especially for hydrogen-containing compounds like metal hydroxides. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly sensitive to the positions of light atoms, such as hydrogen, which are difficult to locate accurately with XRD.

Experimental Protocol: Neutron Powder Diffraction

-

Sample Preparation: A larger sample size is typically required for neutron diffraction compared to XRD. The powdered sample is loaded into a suitable container, often made of vanadium, which has a low neutron scattering cross-section.

-

Data Collection: The experiment is performed at a neutron source (e.g., a nuclear reactor or a spallation source). A beam of neutrons is directed at the sample, and the scattered neutrons are detected at various angles.

-

Data Analysis: Similar to XRD, the diffraction data is analyzed to determine the crystal structure. The ability to precisely locate hydrogen atoms is crucial for understanding the hydrogen bonding network within the crystal lattice.

The following diagram illustrates the experimental workflow for the structural characterization of rhodium hydroxides.

Caption: Experimental workflow for structural characterization.

Crystal Structure Data of Complex Rhodium Hydroxides

Due to the often amorphous nature of simple Rh(OH)₃, this section focuses on the well-characterized crystal structures of alkaline-earth rhodium hydroxides. These compounds feature isolated [Rh(OH)₆]³⁻ octahedra, providing insight into the coordination environment of rhodium in a hydroxide lattice.

| Compound | Formula | Crystal System | Space Group | a (Å) | V (ų) | Reference |

| Calcium this compound | Ca₃Rh₂(OH)₁₂ | Cubic | Ia-3 | 10.332(1) | 1102.9(2) | Cook et al., 2018 |

| Strontium this compound | Sr₃Rh₂(OH)₁₂ | Cubic | Ia-3 | 10.669(1) | 1214.5(2) | Cook et al., 2018 |

Data obtained from the study by Cook et al. (2018) on Alkaline-Earth Rhodium Hydroxides.

The structure of these rhodium hydrogarnets consists of isolated [Rh(OH)₆]³⁻ octahedra, where the rhodium(III) centers are coordinated by six hydroxide ligands. These octahedra are linked through the alkaline-earth cations (Ca²⁺ or Sr²⁺).

The relationship between the synthesis method and the resulting product's crystallinity is summarized in the diagram below.

Caption: Relationship between synthesis and structure.

Conclusion

The structural analysis of this compound presents a unique challenge due to the prevalence of amorphous phases in simple Rh(OH)₃. However, by employing controlled synthesis techniques such as the hydrothermal method, well-defined crystalline structures of complex rhodium hydroxides can be obtained. The complementary use of X-ray and neutron diffraction is essential for a complete structural elucidation, particularly for accurately determining the positions of hydroxide protons and understanding the intricate hydrogen-bonding networks. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the synthesis, characterization, and application of rhodium-based materials.

In-Depth Technical Guide on the Solubility of Rhodium(III) Hydroxide (Rh(OH)3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(III) hydroxide (Rh(OH)3), a hydrated oxide of rhodium, is a key precursor in the synthesis of various rhodium-based catalysts and advanced materials. Its solubility characteristics are of paramount importance in catalytic processes, catalyst recovery and recycling, and in the development of novel therapeutic and diagnostic agents where rhodium complexes are increasingly being explored. This technical guide provides a comprehensive overview of the solubility of Rh(OH)3 in a range of solvents, detailed experimental protocols for solubility determination, and a visual representation of the chemical pathways governing its dissolution.

Physicochemical Properties of Rhodium(III) Hydroxide

Rhodium(III) hydroxide is typically a yellow to brown amorphous powder. Its exact composition can vary, often being represented as a hydrated oxide, Rh2O3·nH2O. The properties of Rh(OH)3 can be influenced by its method of preparation, age, and degree of hydration.

Solubility of Rhodium(III) Hydroxide in Various Solvents

The solubility of Rh(OH)3 is highly dependent on the nature of the solvent, particularly its pH. Generally, it is considered insoluble in water but dissolves in acidic and alkaline solutions due to chemical reactions.

Aqueous Solubility

Rhodium(III) hydroxide is practically insoluble in pure water.[1][2][3] One source provides a quantitative value for its water solubility as 100 µg/L.[4] This low solubility is attributed to the high lattice energy of the compound.

Solubility in Acidic Solutions

Rh(OH)3 dissolves in acidic solutions through an acid-base reaction, forming soluble rhodium(III) salts. The general reaction can be represented as:

Rh(OH)3(s) + 3H+(aq) → Rh3+(aq) + 3H2O(l)

Solubility in Alkaline Solutions

In alkaline solutions, Rh(OH)3 exhibits amphoteric behavior, dissolving to form hydroxo complexes. The reaction can be generalized as:

Rh(OH)3(s) + OH-(aq) ⇌ [Rh(OH)4]-(aq)

The formation of the soluble tetrahydroxorhodate(III) ion is favored at high pH. Some sources indicate the formation of soluble Rh(OH)4⁻ in alkaline media.[7]

Solubility in Organic Solvents

Information on the solubility of pure Rh(OH)3 in organic solvents is limited. It is reported to be soluble in acetone.[4][8] The mechanism of dissolution in acetone is not well-documented but may involve the formation of soluble coordination complexes. The solubility in other common organic solvents like alcohols (e.g., isopropanol) is not extensively reported.[9] Many organorhodium compounds, which can be synthesized from rhodium precursors, exhibit good solubility in various organic solvents.

Quantitative Solubility Data

A summary of the available quantitative and qualitative solubility data for Rh(OH)3 is presented in the table below. It is important to note that quantitative data, especially in acidic and alkaline solutions, is sparse in publicly accessible literature.

| Solvent System | Temperature (°C) | Solubility | Remarks |

| Water | Ambient | 100 µg/L | Practically insoluble.[4] |

| Hydrochloric Acid (HCl) | Ambient | Soluble | Dissolution is concentration-dependent and involves the formation of various chloro-aquo complexes.[4][5][8] |

| Alkaline Solutions (e.g., NaOH) | Ambient | Soluble | Dissolves to form hydroxo complexes such as [Rh(OH)4]⁻.[4][7][8] |

| Acetone | Ambient | Soluble | [4][8] |

Experimental Protocols for Solubility Determination

Accurate determination of Rh(OH)3 solubility requires robust experimental design and analytical techniques. Below are detailed methodologies for key experiments.

Protocol for Gravimetric Determination of Rh(OH)3 Solubility

This protocol is suitable for determining solubility in solvents where Rh(OH)3 has appreciable solubility and the dissolved rhodium can be precipitated in a stable, weighable form.

Objective: To determine the solubility of Rh(OH)3 in a given solvent by gravimetric analysis.

Materials:

-

Rhodium(III) hydroxide powder

-

Solvent of interest (e.g., specific concentration of HCl or NaOH solution)

-

Precipitating agent (e.g., a suitable organic precipitant or change in pH to re-precipitate Rh(OH)3)

-

Analytical balance

-

Constant temperature water bath or shaker

-

Filtration apparatus (e.g., Gooch crucible, ashless filter paper)

-

Drying oven

-

Desiccator

Procedure:

-

Equilibration:

-

Add an excess amount of Rh(OH)3 powder to a known volume of the solvent in a sealed container.

-

Place the container in a constant temperature bath/shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Allow the suspension to settle.

-

Carefully filter the supernatant through a fine-porosity filter to remove all undissolved solid. The temperature should be maintained during filtration to prevent precipitation or further dissolution.

-

-

Precipitation of Dissolved Rhodium:

-

Take a precise volume of the clear, saturated filtrate.

-

Add a suitable precipitating agent in excess to quantitatively precipitate the dissolved rhodium species. For acidic solutions, careful neutralization with a base can re-precipitate Rh(OH)3.

-

-

Filtration and Washing:

-

Collect the precipitate by filtration using a pre-weighed Gooch crucible or ashless filter paper.

-

Wash the precipitate with a suitable solvent that does not dissolve the precipitate but removes any impurities.

-

-

Drying and Weighing:

-

Dry the precipitate in an oven at a suitable temperature until a constant weight is achieved.

-

Cool the crucible/filter paper in a desiccator before weighing.

-

-

Calculation:

-

Calculate the mass of the precipitate.

-

From the mass and chemical formula of the precipitate, determine the mass of rhodium in the analyzed volume of the saturated solution.

-

Express the solubility in g/L or mol/L.

-

Protocol for Spectroscopic Determination of Dissolved Rhodium Concentration

This method is highly sensitive and suitable for determining low solubilities, such as in water.

Objective: To determine the solubility of Rh(OH)3 in a given solvent by measuring the concentration of dissolved rhodium using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

Materials:

-

Rhodium(III) hydroxide powder

-

Solvent of interest

-

High-purity water and acids for dilution and matrix matching

-

Certified rhodium standard solutions

-

ICP-MS or GFAAS instrument

-

Centrifuge and/or syringe filters (e.g., 0.22 µm)

Procedure:

-

Equilibration:

-

Prepare a suspension of excess Rh(OH)3 in the solvent of interest in a sealed container.

-

Equilibrate at a constant temperature with continuous agitation for an extended period (e.g., 48-72 hours).

-

-

Phase Separation:

-

Separate the solid and liquid phases by centrifugation at high speed.

-

Carefully collect the supernatant and filter it through a syringe filter to remove any remaining fine particles.

-

-

Sample Preparation and Analysis:

-

Take a known aliquot of the clear filtrate.

-

Dilute the sample with high-purity water or a suitable solvent to a concentration within the linear dynamic range of the analytical instrument. The dilution matrix should match the standards as closely as possible.

-

Prepare a series of calibration standards from the certified rhodium stock solution.

-

Analyze the prepared sample and standards using ICP-MS or GFAAS according to the instrument's operating procedure.

-

-

Calculation:

-

Construct a calibration curve from the standard measurements.

-

Determine the concentration of rhodium in the diluted sample from the calibration curve.

-

Calculate the original concentration of rhodium in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of Rh(OH)3.

-

Visualization of Dissolution Pathways

The dissolution of Rh(OH)3 in acidic and alkaline media can be represented as chemical signaling pathways.

Caption: Dissolution pathways of Rh(OH)3 in acidic and alkaline media.

Logical Workflow for Solubility Determination

The process of determining the solubility of Rh(OH)3 follows a logical experimental workflow.

Caption: Experimental workflow for determining Rh(OH)3 solubility.

Conclusion

The solubility of rhodium(III) hydroxide is a critical parameter for its application in various scientific and industrial fields. While it is established that Rh(OH)3 is insoluble in water, its solubility in acidic and alkaline solutions is significant due to chemical transformations into soluble species. The provided experimental protocols offer robust methodologies for quantifying its solubility. Further research is warranted to generate a more comprehensive quantitative dataset of Rh(OH)3 solubility in a wider array of solvents and under varying conditions, which would be invaluable for the design and optimization of processes involving this important rhodium compound.

References

- 1. zegmetal.com [zegmetal.com]

- 2. Rhodium Hydroxide (Rh(OH)3) - CAS 21656-02-0|Supplier [benchchem.com]

- 3. pgmschem.com [pgmschem.com]

- 4. This compound (Rh(OH)3) [chembk.com]

- 5. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. Rhodium(III) hydroxide (liquids) [chembk.com]

- 9. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Chemical Properties and Applications of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and development purposes only. It is not for human or veterinary use. All handling of chemical substances should be carried out by qualified professionals in a controlled laboratory environment.

Introduction

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, also widely known as 2-(2-Amino-5-bromobenzoyl)pyridine, is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] Its molecular structure, featuring a substituted benzoyl pyridine core, makes it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in the development of benzodiazepine drugs.

Chemical and Physical Properties

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a yellow solid under standard conditions.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone

| Property | Value | Source(s) |

| CAS Number | 1563-56-0 | [1][2][3] |

| IUPAC Name | (2-amino-5-bromophenyl)-pyridin-2-ylmethanone | [3] |

| Synonyms | 2-(2-Amino-5-bromobenzoyl)pyridine, ABBP | [2][3] |

| Molecular Formula | C₁₂H₉BrN₂O | [1][2][3] |

| Molecular Weight | 277.12 g/mol | [1][2][3] |

| Appearance | Yellow solid | [1][2] |

| Melting Point | 98-100 °C | [1][2][4] |

| Boiling Point | 451 °C | [1][2] |

| Flash Point | 227 °C | [1][2] |

| Density | 1.546 g/cm³ | [1][2] |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | [2] |

| pKa (Predicted) | 2.66 ± 0.10 | [2] |

Experimental Protocols

General Synthesis of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone

A common laboratory-scale synthesis involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[1][5] The following protocol is a generalized procedure based on available literature.

Materials:

-

2-bromopyridine

-

n-butyllithium (2.5 M in hexane)

-

2-amino-5-bromobenzoic acid

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl ether, anhydrous

-

3N Hydrochloric acid

-

Solid sodium hydroxide

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a mixture of 2.5 M n-butyllithium in hexane and anhydrous ethyl ether is cooled to -40 °C.

-

2-bromopyridine is added dropwise to the cooled solution, and the mixture is stirred at -40 °C for 1 hour.

-

A solution of 2-amino-5-bromobenzoic acid in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction system is allowed to slowly warm to 0 °C and is stirred at this temperature for an additional 2 hours.

-

The reaction is quenched by the addition of 3N hydrochloric acid.

-

The aqueous and organic layers are separated. The organic layer is extracted with 3N hydrochloric acid.

-

The combined aqueous phases are neutralized with solid sodium hydroxide pellets while cooling in an ice bath.

-

The neutralized aqueous phase is extracted multiple times with ethyl ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by flash chromatography on a silica gel column using a mixture of ethyl acetate and hexane as the eluent to afford pure (2-amino-5-bromophenyl)(pyridin-2-yl)methanone.[5]

Applications in Drug Development

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a critical intermediate in the synthesis of several pharmaceutical compounds, most notably Bromazepam.[1][6] Bromazepam is a benzodiazepine derivative used for its anxiolytic, sedative, and muscle-relaxant properties.[1][6] The compound also serves as a precursor in the synthesis of Remimazolam, a short-acting sedative.[1]

Synthesis of Bromazepam from (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone

The conversion of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone to Bromazepam involves a multi-step process, beginning with the formation of an N-bromoacetyl intermediate followed by intramolecular cyclization. A detailed protocol for this synthesis is outlined in the application notes from Benchchem.[6]

Visualizations

Synthetic Pathway of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone

The following diagram illustrates the general synthetic route to (2-amino-5-bromophenyl)(pyridin-2-yl)methanone.

Caption: Synthesis of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.

Experimental Workflow for Synthesis and Purification

The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone.

Caption: Experimental workflow for synthesis and purification.

Role as a Pharmaceutical Intermediate

This diagram illustrates the logical relationship of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone as an intermediate in the synthesis of Bromazepam.

Caption: Role as an intermediate in Bromazepam synthesis.

Conclusion

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a well-characterized compound with established chemical properties and synthetic routes. Its primary significance lies in its role as a key intermediate for the synthesis of important benzodiazepine drugs. The information and protocols provided in this guide are intended to support researchers and drug development professionals in their work with this versatile molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | lookchem [lookchem.com]

- 3. 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Amino-5-bromobenzoyl)pyridine [srdpharma.com]

- 5. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Rhodium Trihydroxide: Molecular Weight and Formula

This technical guide provides a comprehensive overview of the chemical formula and molecular weight of rhodium trihydroxide. It is intended for researchers, scientists, and professionals in drug development who require precise chemical information for their work. This document details the compound's formula, a breakdown of its molecular weight, and a hypothetical experimental protocol for its determination.

Chemical Formula

Rhodium trihydroxide is an inorganic compound with the chemical formula Rh(OH)₃.[1] This formula indicates that each molecule of rhodium trihydroxide consists of one rhodium cation (Rh³⁺) bonded to three hydroxide anions (OH⁻). The compound is also sometimes represented by the formula H₃O₃Rh.[2][3][4][5]

Molecular Weight

The molecular weight of rhodium trihydroxide is approximately 153.93 g/mol .[5][6][7][8] This value is calculated by summing the atomic weights of its constituent atoms. The table below provides a detailed breakdown of this calculation based on the standard atomic weights of each element.

| Constituent Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Rhodium | Rh | 1 | 102.91 | 102.91 |

| Oxygen | O | 3 | 16.00 | 48.00 |

| Hydrogen | H | 3 | 1.01 | 3.03 |

| Total | Rh(OH)₃ | 153.94 |

Note: Slight variations in molecular weight, such as 153.928 g/mol [3][4] or 153.92752 g/mol [2], may be found depending on the source of atomic weight data.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following is a detailed methodology for the determination of the molecular weight of rhodium trihydroxide using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of a rhodium trihydroxide sample.

Materials and Reagents:

-

Rhodium trihydroxide sample

-

High-purity methanol (solvent)

-

High-purity water (solvent)

-

Formic acid (for aiding ionization)

-

Calibrant solution (e.g., sodium trifluoroacetate)

-

High-resolution mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the rhodium trihydroxide sample.

-

Dissolve the sample in a 1:1 mixture of methanol and water to create a stock solution of 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

-

To the final solution, add 0.1% (v/v) formic acid to promote protonation and improve ionization efficiency.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibrant solution across the desired mass range (e.g., m/z 100-500).

-

Ensure the instrument achieves a mass accuracy of < 5 ppm.

-

-

Mass Spectrometry Analysis:

-

Set up the ESI source in positive ion mode.

-

Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).

-

Acquire mass spectra over the relevant mass-to-charge (m/z) ratio range. Key instrument parameters to optimize include:

-

Capillary voltage: ~3.5 kV

-

Nebulizing gas pressure: ~30 psi

-

Drying gas flow rate: ~8 L/min

-

Drying gas temperature: ~300 °C

-

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule, [Rh(OH)₃ + H]⁺.

-

The expected m/z for this ion would be approximately 154.93.

-

Other potential adducts (e.g., with sodium, [M+Na]⁺) should also be considered.

-

Calculate the molecular weight from the most abundant and clearly identified isotopic peak.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the analysis of rhodium trihydroxide.

References

- 1. Rhodium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 2. rhodium trihydroxide [chembk.com]

- 3. Rhodium hydroxide (Rh(OH)3) | H3O3Rh | CID 88993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. rhodium trihydroxide | 21656-02-0 [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. zegmetal.com [zegmetal.com]

- 8. Rhodium(III) hydroxide [antaichem.com]

A Technical Guide to the Thermal Decomposition of Rhodium (III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of rhodium (III) hydroxide, Rh(OH)3. The process is critical in various scientific and industrial applications, including the synthesis of rhodium-based catalysts and advanced materials. Understanding the decomposition pathway, the influence of atmospheric conditions, and the nature of the resulting products is paramount for controlling the properties of the final material. This document outlines the key thermal events, presents available quantitative data, details experimental protocols for analysis, and visualizes the decomposition pathways.

Introduction to the Thermal Decomposition of Rhodium (III) Hydroxide

Rhodium (III) hydroxide is a hydrated oxide of rhodium that, upon heating, undergoes a series of transformations, ultimately yielding rhodium oxides. The nature of these transformations and the final products are highly dependent on the experimental conditions, particularly the composition of the atmosphere (e.g., air or an inert gas like nitrogen or argon). The starting material itself can also influence the decomposition process; rhodium hydroxide can exist in various forms, including amorphous or crystalline states, and as monomeric, dimeric, or trimeric species.

The thermal decomposition process typically involves dehydration and subsequent conversion to various rhodium oxides. In an inert atmosphere, the decomposition generally proceeds through the formation of rhodium sesquioxide (Rh₂O₃). In the presence of oxygen (air), an oxidative step can lead to the formation of rhodium dioxide (RhO₂) as an intermediate, which then decomposes at higher temperatures.

Quantitative Thermal Analysis Data

The following tables summarize the key thermal events and corresponding mass loss data for the decomposition of this compound based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA). It is important to note that the exact temperatures and mass losses can vary depending on factors such as the heating rate, sample purity, and the specific morphology of the starting material.

Table 1: Thermal Decomposition of Amorphous Rhodium Hydrous Oxide in Air

| Temperature Range (°C) | Observed Process | Mass Loss (%) (approx.) | Intermediate/Final Product(s) |

| < 200 | Desorption of physically adsorbed water | Varies | Rh(OH)₃·nH₂O |

| 200 - 400 | Dehydration and initial decomposition | ~15-20 | Amorphous Rhodium Oxide/RhOOH |

| 400 - 650 | Crystallization and formation of Rhodium Oxides | ~5-10 | α-Rh₂O₃ and RhO₂[1] |

| 650 - 900 | Decomposition of RhO₂ | ~2-5 | α-Rh₂O₃[1] |

| > 900 | Phase transition of Rh₂O₃ | - | α-Rh₂O₃ → β-Rh₂O₃[1] |

Table 2: Thermal Decomposition of Amorphous Rhodium Hydrous Oxide in an Inert Atmosphere (Argon)

| Temperature Range (°C) | Observed Process | Mass Loss (%) (approx.) | Intermediate/Final Product(s) |

| < 200 | Desorption of physically adsorbed water | Varies | Rh(OH)₃·nH₂O |

| 200 - 500 | Dehydration and decomposition | ~20-25 | Amorphous Rhodium Oxide |

| 500 - 800 | Crystallization and partial reduction | ~2-5 | α-Rh₂O₃ and metallic Rh[1] |

| > 800 | Further decomposition/reduction | Varies | Rh₂O₃ and metallic Rh |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its characterization by thermal analysis.

Synthesis of Amorphous Rhodium Hydrous Oxide

Objective: To prepare amorphous rhodium hydrous oxide for subsequent thermal analysis.

Materials:

-

Rhodium (III) nitrate solution (Rh(NO₃)₃)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized water

-

Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

A solution of rhodium (III) nitrate is placed in a beaker and stirred continuously.

-

The pH of the solution is adjusted to approximately 9 by the dropwise addition of a sodium hydroxide solution. This process should be done abruptly to favor the formation of an amorphous precipitate.[1]

-

The resulting precipitate is aged in the mother liquor, for example, at 90°C for a specified period (e.g., 1 day). The aging time can influence the thermal decomposition behavior.[1]

-

The precipitate is then collected by filtration, washed thoroughly with deionized water to remove any soluble impurities, and dried at a low temperature (e.g., 60°C) to yield amorphous rhodium hydrous oxide.

Thermal Analysis (TGA/DSC)

Objective: To investigate the thermal decomposition of this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements.

-

Microbalance with high sensitivity (e.g., 0.1 μg).

-

Furnace with a programmable temperature controller.

-

Gas flow controllers for maintaining the desired atmosphere (e.g., air, nitrogen, argon).

-

Sample crucibles (e.g., alumina or platinum).

Procedure:

-

Sample Preparation: A small amount of the dried this compound powder (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible.

-

Instrument Setup: The crucible is placed on the TGA balance. The desired atmosphere is established by purging the furnace with the selected gas (e.g., dry air or high-purity nitrogen) at a controlled flow rate (e.g., 50-100 mL/min).[2]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).[2]

-

Data Acquisition: The instrument records the sample mass (TGA) and the heat flow (DSC) as a function of temperature.

-

Data Analysis: The resulting TGA and DSC curves are analyzed to identify the temperatures of decomposition events, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).

Visualization of Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Thermal Decomposition Pathways

Caption: Thermal decomposition pathways of Rh(OH)₃ in air and inert atmospheres.

Experimental Workflow

Caption: General experimental workflow for the synthesis and thermal analysis of this compound.

Conclusion

The thermal decomposition of rhodium (III) hydroxide is a complex process that is highly sensitive to the reaction conditions, particularly the atmosphere. A multi-step decomposition pathway involving dehydration and the formation of various rhodium oxide intermediates is observed. In air, the process includes an oxidative step leading to the formation of RhO₂, while in an inert atmosphere, the decomposition primarily yields Rh₂O₃, with the potential for partial reduction to metallic rhodium at higher temperatures. For professionals in research and drug development, a thorough understanding and precise control of these decomposition parameters are essential for synthesizing rhodium-based materials with desired properties and functionalities. Further research to obtain more precise quantitative data for various forms of this compound would be beneficial for refining the understanding and application of this important chemical transformation.

References

An In-depth Technical Guide to the Amphoteric Behavior of Rhodium (III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amphoteric nature of rhodium (III) hydroxide, Rh(OH)₃. The document details its chemical reactivity in both acidic and alkaline environments, supported by quantitative data, experimental protocols, and visual representations of the underlying chemical processes. This information is critical for professionals in research, chemical synthesis, and drug development who utilize rhodium compounds in their work.

Introduction to Rhodium (III) Hydroxide

Rhodium (III) hydroxide is an inorganic compound, appearing as a yellow to dark yellow powder, that is practically insoluble in water.[1] Its significance in various chemical applications stems from its role as a precursor in the synthesis of rhodium-based catalysts and other advanced materials.[1] A key characteristic of Rh(OH)₃ is its amphoteric behavior, meaning it can act as both a Brønsted-Lowry base by reacting with acids and as a Lewis acid by reacting with bases.[1]

Amphoteric Reactivity of Rhodium (III) Hydroxide

The amphoterism of rhodium (III) hydroxide is demonstrated by its ability to dissolve in both acidic and strongly alkaline solutions.

Reaction with Acids (Basic Behavior)

In the presence of strong acids, rhodium (III) hydroxide acts as a base. The hydroxide ions are protonated by the acid, leading to the formation of the rhodium (III) cation, [Rh(H₂O)₆]³⁺, and its subsequent complexation with the conjugate base of the acid. For instance, Rh(OH)₃ readily dissolves in hydrochloric acid (HCl) and nitric acid (HNO₃).[1]

Reaction with Hydrochloric Acid:

Rh(OH)₃(s) + 3 HCl(aq) → RhCl₃(aq) + 3 H₂O(l)

In excess chloride ions, the hexachloridorhodate(III) complex ion is formed:[1]

RhCl₃(aq) + 3 Cl⁻(aq) → [RhCl₆]³⁻(aq)

Reaction with Nitric Acid:

Rh(OH)₃(s) + 3 HNO₃(aq) → Rh(NO₃)₃(aq) + 3 H₂O(l)

Reaction with Bases (Acidic Behavior)

In strongly alkaline environments (typically pH > 10), rhodium (III) hydroxide exhibits acidic behavior by reacting with excess hydroxide ions to form soluble hydroxo complexes.[1] This reaction involves the coordination of additional hydroxide ligands to the rhodium center.

Reaction with Sodium Hydroxide:

Rh(OH)₃(s) + OH⁻(aq) ⇌ [Rh(OH)₄]⁻(aq)

Further reaction can lead to the formation of more highly coordinated species, such as the hexahydroxorhodate(III) ion:

[Rh(OH)₄]⁻(aq) + 2 OH⁻(aq) ⇌ [Rh(OH)₆]³⁻(aq)

The formation of such complexes is a clear indication of the acidic nature of rhodium (III) hydroxide.

Quantitative Data

| Parameter | Reaction | Value (at 298 K) | Source |

| Log of Equilibrium Constant (log K) | Rh(OH)₃(c) + OH⁻ ⇌ [Rh(OH)₄]⁻ | -3.9 |

Note: A specific solubility product constant (Ksp) and a base dissociation constant (Kb) for Rh(OH)₃ are not well-documented in publicly available literature.

Experimental Protocols

Synthesis of Rhodium (III) Hydroxide

Method 1: Precipitation with Sodium Bicarbonate

This method utilizes the reaction of a soluble rhodium (III) salt with sodium bicarbonate to precipitate rhodium (III) hydroxide.

Protocol:

-

Dissolve a known quantity of hydrated rhodium (III) chloride (RhCl₃·xH₂O) in deionized water.

-

Slowly add a solution of sodium bicarbonate (NaHCO₃) to the rhodium chloride solution while stirring continuously.

-

Continue the addition until a pH of approximately 8 is reached, leading to the formation of a yellow precipitate of Rh(OH)₃.

-

Maintain the reaction mixture at a temperature between 20-60°C for 1-2 hours with constant stirring to ensure complete precipitation.

-

Isolate the solid rhodium (III) hydroxide by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

-

Dry the product in a desiccator or at a low temperature in an oven.

Method 2: Precipitation with Potassium Hydroxide

This protocol employs a strong base to precipitate the hydroxide.

Protocol:

-

Prepare a solution of rhodium (III) chloride in water.

-

Gradually add a 4 M solution of potassium hydroxide (KOH) to the rhodium solution with vigorous stirring until the pH of the solution reaches 8.0.

-

Filter the resulting precipitate of rhodium (III) hydroxide.

-

Wash the precipitate extensively with hot distilled water (approximately 90°C) to remove residual salts.

-

Dry the purified rhodium (III) hydroxide.

Determination of Amphoteric Behavior (pH-Dependent Solubility)

This experimental workflow outlines a general procedure to quantitatively assess the amphoteric nature of rhodium (III) hydroxide by measuring its solubility across a range of pH values.

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).

-

Equilibration: Add an excess amount of synthesized and purified rhodium (III) hydroxide to separate flasks, each containing a buffer solution of a specific pH.

-

Shaking and Incubation: Seal the flasks and agitate them at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the solid to settle. Carefully filter each solution to remove the undissolved rhodium (III) hydroxide.

-

Analysis of Dissolved Rhodium: Determine the concentration of dissolved rhodium in each filtrate using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

Data Analysis: Plot the measured solubility of rhodium (III) hydroxide (in mol/L) as a function of pH. The resulting graph should demonstrate low solubility at neutral pH and increased solubility at both low and high pH values, confirming its amphoteric character.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Reaction pathways of Rh(OH)₃ in acidic and basic solutions.

References

An In-depth Technical Guide to the Synthesis of Rhodium Hydroxide: Precursors and Methodologies

Rhodium (III) hydroxide, Rh(OH)₃, is a crucial intermediate in the synthesis of a wide range of rhodium-based catalysts and organometallic complexes.[1] Its utility as a precursor is primarily due to its reactivity and its role in the preparation of various rhodium salts and compounds essential for applications in hydrogenation, hydroformylation, and other catalytic processes.[1] This technical guide provides a comprehensive overview of the common precursors and detailed experimental protocols for the synthesis of rhodium hydroxide, tailored for researchers, scientists, and professionals in drug development.

Core Precursors for this compound Synthesis

The selection of a precursor for this compound synthesis often depends on its availability, purity, and the specific requirements of the final application. The most commonly employed precursors include rhodium(III) chloride, rhodium(III) sulfate, and rhodium black.

1. Rhodium(III) Chloride (RhCl₃)

Rhodium(III) chloride is a widely used precursor due to its commercial availability and solubility in aqueous media, which facilitates its reaction with alkaline solutions.[2] The synthesis of this compound from rhodium trichloride is a straightforward precipitation reaction.

2. Rhodium(III) Sulfate (Rh₂(SO₄)₃)

Rhodium(III) sulfate is another viable precursor for the precipitation of this compound. The reaction mechanism is similar to that of rhodium trichloride, involving the addition of a base to induce precipitation.

3. Rhodium Black

Rhodium black, the finely powdered form of metallic rhodium, can also serve as a starting material. This method typically involves an initial dissolution in a strong acid to form a soluble rhodium salt, which is then precipitated as the hydroxide.[3][4][5]

Experimental Protocols for this compound Synthesis

The following sections detail the experimental methodologies for synthesizing this compound from the aforementioned precursors.

Methodology 1: Synthesis from Rhodium(III) Chloride

This protocol involves the neutralization of a rhodium chloride solution with an alkali hydroxide to precipitate this compound.

-

Materials:

-

Rhodium(III) chloride (RhCl₃·xH₂O)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 4 Normal)

-

Distilled or deionized water

-

-

Procedure:

-

Prepare a solution of rhodium(III) chloride in water.

-

Slowly add a 4 Normal potassium hydroxide solution to the rhodium chloride solution while stirring until the pH of the solution reaches 8.0.[3][4]

-

A precipitate of this compound will form.

-

Filter the precipitate from the solution.

-

Wash the filtered precipitate thoroughly with heated distilled water (70-95 °C) to remove any remaining impurities.[3][4]

-

The resulting solid is rhodium(III) hydroxide.

-

Methodology 2: Synthesis from Rhodium(III) Sulfate

This method follows a similar precipitation principle as the one using rhodium trichloride.

-

Materials:

-

Rhodium(III) sulfate (Rh₂(SO₄)₃)

-

Sodium hydroxide (NaOH)

-

Distilled or deionized water

-

-

Procedure:

-

Prepare an aqueous solution of rhodium(III) sulfate.

-

Prepare a separate aqueous solution of sodium hydroxide.

-

Add the sodium hydroxide solution to the rhodium(III) sulfate solution to initiate the precipitation of rhodium(III) hydroxide.

-

The reaction proceeds according to the following balanced equation: Rh₂(SO₄)₃(aq) + 6NaOH(aq) → 2Rh(OH)₃(s) + 3Na₂SO₄(aq)[6][7]

-

Filter the solid rhodium(III) hydroxide precipitate.

-

Wash the precipitate with deionized water to remove soluble byproducts such as sodium sulfate.

-

Methodology 3: Synthesis from Rhodium Black

This protocol is suitable when starting from metallic rhodium.

-

Materials:

-

Rhodium black

-

Concentrated sulfuric acid (H₂SO₄)

-

An alkaline solution (e.g., NaOH or KOH)

-

Distilled or deionized water

-

-

Procedure:

-

Dissolve the rhodium black in concentrated sulfuric acid with heating to form a rhodium sulfate solution.[3][4][5]

-

After dissolution, dilute the solution with water.

-

Neutralize the resulting acidic solution by adding an alkaline solution to a neutral or alkaline pH, which will cause the precipitation of this compound.[3][4][5]

-

Separate the this compound precipitate by filtration.

-

Wash the precipitate thoroughly with distilled or deionized water. For enhanced washing efficiency, heated water at 70 to 95 °C can be used.[3][4]

-

Quantitative Data Summary

The following table summarizes quantitative data related to the synthesis of this compound from rhodium(III) sulfate and sodium hydroxide.

| Precursor 1 (Mass) | Precursor 2 (Mass) | Theoretical Yield of Rh(OH)₃ | Limiting Reactant | Reference |

| Rhodium(III) sulfate (0.540 g) | Sodium hydroxide (0.209 g) | ~0.268 g | Sodium hydroxide | [6][8][9] |

| Rhodium(III) sulfate (0.590 g) | Sodium hydroxide (0.266 g) | ~0.341 g | Sodium hydroxide | [10] |

Note: The theoretical yield is calculated based on the stoichiometry of the reaction and the identification of the limiting reactant.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis of this compound from different precursors.

Caption: Synthesis workflow from Rhodium(III) Chloride.

Caption: Synthesis workflow from Rhodium(III) Sulfate.

Caption: Synthesis workflow from Rhodium Black.

References

- 1. nbinno.com [nbinno.com]

- 2. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. EP0505339A1 - Process of preparing rhodium nitrate solution - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. data.epo.org [data.epo.org]

- 6. quora.com [quora.com]

- 7. brainly.com [brainly.com]

- 8. brainly.com [brainly.com]

- 9. echemi.com [echemi.com]

- 10. homework.study.com [homework.study.com]

An In-depth Technical Guide to Distinguishing Rhodium(II) and Rhodium(III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of rhodium(II) hydroxide [Rh(OH)₂] and rhodium(III) hydroxide [Rh(OH)₃], offering a scientific framework for their differentiation. Given the prevalence and stability of rhodium in the +3 oxidation state, Rh(OH)₃ is a well-characterized compound.[1] Conversely, rhodium(II) hydroxide is not extensively documented, suggesting it may be unstable and readily oxidized. This guide extrapolates the expected properties of Rh(OH)₂ based on the known characteristics of other rhodium(II) compounds to provide a comprehensive comparison.

Physicochemical Properties

A fundamental distinction between the two hydroxides arises from the oxidation state of the rhodium ion. This difference significantly influences their electronic configuration, magnetic properties, and color.

| Property | Rhodium(II) Hydroxide (Rh(OH)₂) (Inferred) | Rhodium(III) Hydroxide (Rh(OH)₃) |

| Rhodium Oxidation State | +2 | +3[1][2] |

| Electron Configuration | [Kr] 4d⁷ | [Kr] 4d⁶ |

| Appearance | Likely a colored powder | Yellow to dark yellow powder[3] |

| Solubility in Water | Expected to be insoluble | Insoluble[3][4] |

| Magnetic Properties | Paramagnetic | Diamagnetic or Pauli paramagnetic[5] |

Spectroscopic Characterization

Spectroscopic techniques are paramount in distinguishing between Rh(OH)₂ and Rh(OH)₃ due to the sensitivity of these methods to the electronic structure of the rhodium center.

XPS is a powerful tool for determining the oxidation state of rhodium by measuring the binding energies of its core electrons. The binding energy of the Rh 3d electrons is expected to be lower for Rh(II) than for Rh(III) due to reduced electron-electron repulsion.

| Spectroscopic Data | Rhodium(II) Hydroxide (Inferred) | Rhodium(III) Hydroxide |

| Rh 3d₅/₂ Binding Energy | Expected to be lower than Rh(III) | ~308.5 - 309.2 eV[6][7] |

Note: The exact binding energies can be influenced by the specific chemical environment and sample preparation.

The UV-Vis spectra of rhodium complexes are characterized by d-d transitions and charge-transfer bands. The d⁷ electronic configuration of Rh(II) would likely result in different absorption bands compared to the d⁶ configuration of Rh(III).

| Spectroscopic Data | Rhodium(II) Hydroxide (Inferred) | Rhodium(III) Hydroxide |

| Expected Absorption Bands | d-d transitions and charge-transfer bands characteristic of a d⁷ system. | Typically shows absorption bands in the UV and visible regions corresponding to d-d transitions.[8][9] |

Magnetic Susceptibility

The magnetic properties of the two compounds provide a clear method of differentiation. With an odd number of d-electrons, Rh(II) is expected to be paramagnetic, while Rh(III) with an even number of d-electrons in a low-spin octahedral configuration is diamagnetic.

| Magnetic Property | Rhodium(II) Hydroxide (Inferred) | Rhodium(III) Hydroxide |

| Magnetic Moment | Expected to have a measurable magnetic moment due to unpaired electrons. | Expected to be diamagnetic (low spin d⁶) or exhibit weak, temperature-independent paramagnetism.[5] |

Experimental Protocols

Synthesis of Rhodium(III) Hydroxide

A common method for the synthesis of Rh(OH)₃ is through the precipitation from an aqueous solution of a rhodium(III) salt, such as rhodium(III) chloride (RhCl₃), by the addition of a base.[3]

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Sodium hydroxide (NaOH) or other suitable base

-

Deionized water

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Dissolve a known amount of RhCl₃·xH₂O in deionized water to create a solution.

-

Slowly add a solution of NaOH dropwise while stirring continuously.

-

A yellow to dark yellow precipitate of Rh(OH)₃ will form.

-

Monitor the pH to ensure complete precipitation.

-

Separate the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Dry the resulting Rh(OH)₃ powder under vacuum or at a low temperature.

Hypothetical Synthesis of Rhodium(II) Hydroxide

The synthesis of Rh(OH)₂ would likely require starting from a Rh(II) precursor and performing the reaction under an inert atmosphere to prevent oxidation.

Materials:

-

A rhodium(II) salt (e.g., rhodium(II) acetate dimer)

-

Degassed deionized water

-

Degassed solution of a non-oxidizing base (e.g., NaOH)

-

Inert atmosphere glovebox or Schlenk line

-

Filtration apparatus

Procedure:

-

Dissolve the Rh(II) precursor in degassed deionized water within an inert atmosphere.

-

Slowly add the degassed base solution dropwise with stirring.

-

A precipitate of Rh(OH)₂ is expected to form.

-

Separate the precipitate by filtration under an inert atmosphere.

-

Wash the precipitate with degassed deionized water.

-

Dry the product under vacuum.

It is critical to maintain an oxygen-free environment throughout the synthesis and handling of Rh(OH)₂ to prevent its oxidation to Rh(OH)₃.

Logical Framework for Differentiation

The following diagram illustrates the decision-making process for distinguishing between a sample of rhodium(II) hydroxide and rhodium(III) hydroxide.

References

- 1. Rhodium - Wikipedia [en.wikipedia.org]

- 2. materials.gelsonluz.com [materials.gelsonluz.com]

- 3. This compound (Rh(OH)3) - CAS 21656-02-0|Supplier [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Surface Behavior of Rh Complexes in Ionic Liquids Studied Using Angle-Resolved X-ray Photoelectron Spectroscopy [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Rhodium Hydroxide as a Catalyst in Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium catalysts are renowned for their high activity and selectivity in hydrogenation reactions, playing a pivotal role in synthetic chemistry, particularly in the pharmaceutical and fine chemical industries.[1] Among the various forms of rhodium catalysts, rhodium(III) hydroxide (Rh(OH)₃) and its derivatives serve as effective precursors or active catalytic species for the hydrogenation of a wide array of functional groups. These catalysts can be utilized in both homogeneous and heterogeneous systems, offering versatility for different synthetic challenges.[2] This document provides detailed application notes, experimental protocols, and performance data for the use of rhodium hydroxide and related species in catalytic hydrogenation.

Catalyst Preparation

Protocol 1: Synthesis of Unsupported Rhodium(III) Hydroxide

This protocol describes the synthesis of rhodium(III) hydroxide from a common precursor, hydrated rhodium(III) trichloride.

Materials:

-

Hydrated rhodium(III) trichloride (RhCl₃·xH₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

Procedure:

-

Dissolve a specific amount of hydrated rhodium(III) trichloride in distilled water.

-

Separately, prepare an aqueous solution of sodium bicarbonate.

-

Slowly add the sodium bicarbonate solution to the rhodium trichloride solution with constant stirring.

-

Continue stirring the mixture at a temperature between 20-60°C for 1-2 hours. A yellow precipitate of this compound will form.

-

Isolate the solid this compound by filtration.

-

Wash the solid with distilled water to remove any remaining impurities.

-

Dry the resulting yellow solid to obtain rhodium(III) hydroxide.[3]

Visualizing Catalyst Synthesis:

Caption: Workflow for the synthesis of unsupported Rh(OH)3.

Application: Hydrogenation of Functionalized Arenes

Rhodium catalysts are particularly effective for the hydrogenation of aromatic rings, a challenging transformation due to the inherent stability of the aromatic system.[4] Both direct hydrogenation using H₂ gas and transfer hydrogenation methodologies have been successfully employed.

Protocol 2: Transfer Hydrogenation of a Functionalized Arene

This protocol details the transfer hydrogenation of an arylboronic acid pinacol ester using a this compound complex.[4]

Materials:

-

Arylboronic acid pinacol ester (substrate)

-

[Rh(OH)(cod)]₂ (catalyst)

-

Tetrahydroxydiboron (B₂(OH)₄) (hydrogen source)

-

Solvent (e.g., 1,4-dioxane)

-

Stir bar

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a clean and dry reaction vessel, add the arylboronic acid pinacol ester (1.0 eq).

-

Add the [Rh(OH)(cod)]₂ catalyst (typically 1-5 mol%).

-

Add tetrahydroxydiboron (B₂(OH)₄) (typically 2-4 eq).

-

Under an inert atmosphere, add the solvent.

-

Stir the reaction mixture at the desired temperature (e.g., 80°C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, cool the reaction to room temperature.

-

Perform an appropriate workup procedure, which may include filtration to remove any solid residues, followed by extraction and purification of the product by column chromatography.

Quantitative Data: Rhodium-Catalyzed Arene Hydrogenation

| Substrate | Catalyst | H₂ Source | Conditions | Yield (%) | Reference |

| Phenylboronic acid pinacol ester | [Rh(OH)(cod)]₂ | B₂(OH)₄ | 1,4-Dioxane, 80°C, 12h | 95 | [4] |

| 4-Methoxy-phenylboronic acid pinacol ester | [Rh(OH)(cod)]₂ | B₂(OH)₄ | 1,4-Dioxane, 80°C, 12h | 92 | [4] |

| 4-Fluoro-phenylboronic acid pinacol ester | [Rh(OH)(cod)]₂ | B₂(OH)₄ | 1,4-Dioxane, 80°C, 12h | 89 | [4] |

| Biphenyl | [Rh(OH)(cod)]₂ | B₂(OH)₄ | 1,4-Dioxane, 80°C, 24h | 85 | [4] |

| Naphthalene | [Rh(OH)(cod)]₂ | B₂(OH)₄ | 1,4-Dioxane, 80°C, 24h | 91 | [4] |

Application: Hydrogenation of Nitroarenes

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, with the resulting anilines being crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals. Rhodium catalysts exhibit high efficiency and selectivity for this transformation.[5][6]

Protocol 3: Hydrogenation of a Halogenated Nitroarene

This protocol describes the hydrogenation of a halogenated nitroarene using a supported rhodium catalyst, highlighting the chemoselectivity of the catalyst.[7]

Materials:

-

Halogenated nitroarene (e.g., p-chloronitrobenzene) (substrate)

-

Supported rhodium catalyst (e.g., Rh-pol)

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Stir bar

Procedure:

-

Charge a high-pressure reactor with the halogenated nitroarene (1.0 eq) and the supported rhodium catalyst (substrate/Rh molar ratio typically 160:1).

-

Add ethanol as the solvent.

-

Seal the reactor and purge it several times with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).

-

Stir the reaction mixture vigorously at room temperature for the required time (e.g., 24-72 hours), monitoring the reaction by GC or GC-MS.

-

After the reaction is complete, carefully vent the reactor.

-

Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.

-

The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure and purified if necessary.[7]

Quantitative Data: Hydrogenation of Substituted Nitroarenes

| Substrate | Catalyst | H₂ Pressure | Temperature | Time (h) | Conversion (%) | Yield (%) | Reference |

| p-Fluoronitrobenzene | Rh-pol | 20 bar | 298 K | 72 | 100 | 98 (p-fluoroaniline) | [7] |

| p-Chloronitrobenzene | Rh-pol | 20 bar | 298 K | 72 | 100 | 98 (p-chloroaniline) | [7] |

| p-Bromonitrobenzene | Rh-pol | 20 bar | 298 K | 72 | 100 | 85 (p-bromoaniline) | [7] |

| Nitrobenzene | 5% Rh/Al₂O₃ | in situ from Al/H₂O | 25°C | 0.5 | >99 | >99 (aniline) | [1] |

| 2-Nitrotoluene | 5% Rh/Al₂O₃ | in situ from Al/H₂O | 25°C | 0.5 | >99 | >99 (2-toluidine) | [1] |

Proposed Mechanistic Pathway

The precise mechanism of hydrogenation with this compound can vary depending on the specific catalyst form (homogeneous vs. heterogeneous) and the reaction conditions. In many cases, especially with precursors like [Rh(OH)(cod)]₂ or in-situ formed species, it is proposed that rhodium nanoparticles (RhNPs) are the active catalytic species.

The general pathway can be conceptualized as follows:

-

Catalyst Activation: The this compound precursor is reduced in the presence of a hydrogen source (H₂ or a transfer hydrogenation agent) to form catalytically active rhodium nanoparticles (RhNPs).

-

Hydrogen Activation: Molecular hydrogen (or the hydrogen donor) is activated on the surface of the RhNPs, leading to the formation of rhodium hydride species.

-

Substrate Adsorption: The unsaturated substrate (e.g., arene, nitroarene) adsorbs onto the surface of the RhNPs.

-

Hydrogenation: Stepwise transfer of hydrogen atoms from the rhodium hydride species to the adsorbed substrate occurs.

-

Product Desorption: The hydrogenated product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Visualizing the Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for hydrogenation via Rhodium Nanoparticles.

Conclusion

This compound and its derivatives are highly effective and versatile catalysts for a range of hydrogenation reactions. They offer good functional group tolerance and can be tuned for chemoselectivity, making them valuable tools in organic synthesis. The protocols and data presented here provide a foundation for researchers to develop and optimize hydrogenation processes for their specific applications in drug development and scientific research.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. CN103880888A - Synthesis method of tri-nuclear rhodium acetate (III) - Google Patents [patents.google.com]

- 4. Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes [organic-chemistry.org]

- 5. Selective Hydrogenation of Nitroarenes and Olefins over Rhodium Nanoparticles on Hydroxyapatite | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Rhodium Nanoparticles Using Rhodium(III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium (Rh) nanoparticles are of significant interest due to their exceptional catalytic activity, stability, and potential in biomedical applications, including drug delivery and cancer therapy.[1][2] The synthesis of rhodium nanoparticles with controlled size and morphology is crucial for optimizing their performance. While various rhodium precursors are commonly used, rhodium(III) hydroxide (Rh(OH)₃) presents an attractive alternative, particularly for applications where halide contamination is a concern. The use of a hydroxide precursor can lead to cleaner nanoparticle surfaces, which is advantageous for both catalytic and biological applications.

These application notes provide a comprehensive overview of the synthesis of rhodium nanoparticles using Rh(OH)₃, including detailed experimental protocols, data presentation, and visualizations of the synthesis workflow. While direct, well-established protocols for the use of Rh(OH)₃ are not abundant in peer-reviewed literature, the following sections outline a robust, chemically sound methodology based on established principles of nanoparticle synthesis.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of rhodium nanoparticles. Note that these values are representative and can vary based on specific reaction parameters.

Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics

| Parameter | Value | Effect on Nanoparticles |

| Precursor | Rhodium(III) hydroxide (Rh(OH)₃) | Halide-free precursor, potentially leading to cleaner nanoparticle surfaces. |

| Reducing Agent | Ethylene glycol (polyol synthesis) | Acts as both solvent and reducing agent at elevated temperatures.[3] |

| Stabilizer | Polyvinylpyrrolidone (PVP) | Controls particle growth and prevents aggregation.[3] |

| Reaction Temp. | 160 - 190 °C | Higher temperatures generally lead to smaller, more uniform nanoparticles.[3] |

| Reaction Time | 1 - 3 hours | Affects the degree of precursor conversion and nanoparticle growth. |